
Ethyl 2-(phenylcarbonothioylthio)-2-phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(phenylcarbonothioylthio)-2-phenylacetate, also known by its systematic name, is a chemical compound with the molecular formula C₁₂H₁₄O₂S₂. It falls under the category of organic sulfur compounds. The compound’s structure consists of an ethyl ester group attached to a phenyl ring, which in turn bears a carbonothioylthio (thioxomethylthio) substituent. Let’s break down its name:
Ethyl: Refers to the ethyl group (CH₂CH₃) attached to the molecule.
2-(phenylcarbonothioylthio): Indicates the presence of a phenyl ring with a carbonothioylthio (thioxomethylthio) substituent.
2-phenylacetate: The phenyl ring is also connected to an acetate group (CH₃COO⁻).
Méthodes De Préparation
Synthetic Routes: The synthesis of Ethyl 2-(phenylcarbonothioylthio)-2-phenylacetate involves several steps. One common synthetic route includes the reaction of phenylacetic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride. Subsequently, the acid chloride reacts with ethanol (C₂H₅OH) to yield the ethyl ester.
Reaction Conditions:- Phenylacetic acid reacts with thionyl chloride in the presence of a base (such as pyridine) to form the acid chloride.
- The acid chloride then undergoes esterification with ethanol to produce this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and efficiency.
Analyse Des Réactions Chimiques
Reactions: Ethyl 2-(phenylcarbonothioylthio)-2-phenylacetate can participate in various chemical reactions, including:
Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be cleaved to yield phenylacetic acid and ethanol.
Substitution Reactions: The phenyl ring can undergo substitution reactions (e.g., nucleophilic aromatic substitution) with appropriate reagents.
Reduction: Reduction of the carbonyl group (C=O) in the acetate moiety can occur.
- Acidic or basic hydrolysis conditions for ester cleavage.
- Nucleophiles (e.g., amines, thiols) for substitution reactions.
- Reducing agents (e.g., lithium aluminum hydride) for carbonyl reduction.
Major Products: The major products depend on the specific reaction conditions. Hydrolysis yields phenylacetic acid and ethanol, while substitution reactions lead to various phenyl-substituted derivatives.
Applications De Recherche Scientifique
Ethyl 2-(phenylcarbonothioylthio)-2-phenylacetate finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Drug Discovery: Its unique structure may inspire drug design.
Mécanisme D'action
The exact mechanism of action remains an area of ongoing research. its involvement in polymerization processes suggests a role in controlling radical polymerization reactions.
Comparaison Avec Des Composés Similaires
While Ethyl 2-(phenylcarbonothioylthio)-2-phenylacetate is distinctive due to its thioxomethylthio group, similar compounds include:
- Ethyl 2-methyl-2-(phenylthiocarbonylthio)propionate .
- Other thioesters and related sulfur-containing compounds.
Propriétés
Numéro CAS |
1150308-13-6 |
|---|---|
Formule moléculaire |
C17H16O2S2 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
ethyl 2-(benzenecarbonothioylsulfanyl)-2-phenylacetate |
InChI |
InChI=1S/C17H16O2S2/c1-2-19-16(18)15(13-9-5-3-6-10-13)21-17(20)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 |
Clé InChI |
SQKNCNYHCGWDEX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC=CC=C1)SC(=S)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12056328.png)
![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-one](/img/structure/B12056333.png)
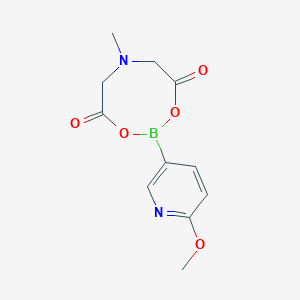

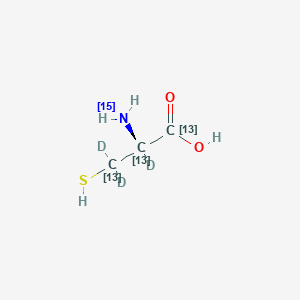


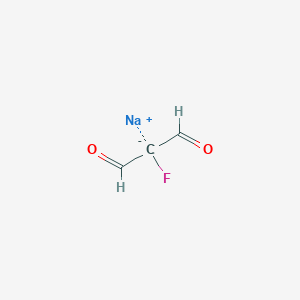
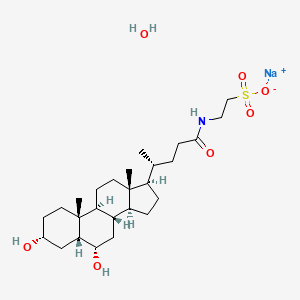
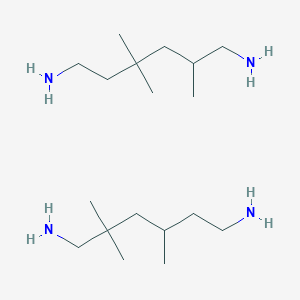
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B12056385.png)
![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[2-propan-2-yloxy-5-[(2,2,2-trifluoroacetyl)amino]phenyl]methylidene]ruthenium](/img/structure/B12056394.png)
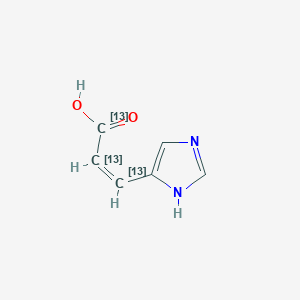
![8,21,34,47-tetratert-butyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B12056407.png)
